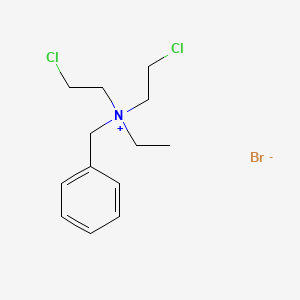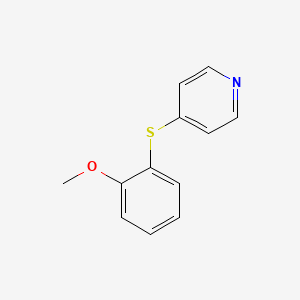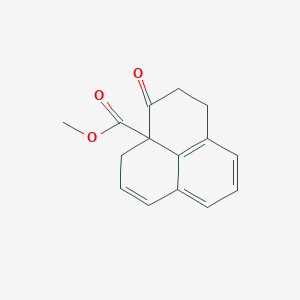![molecular formula C8H14F2N2O B12591895 Acetamide, N-[1-(difluoroamino)cyclohexyl]- CAS No. 647034-56-8](/img/structure/B12591895.png)
Acetamide, N-[1-(difluoroamino)cyclohexyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-[1-(difluoroamino)cyclohexyl]-: is an organic compound with the molecular formula C₈H₁₄N₂OF₂ and a molecular weight of 192.20636 g/mol . This compound is characterized by the presence of a difluoroamino group attached to a cyclohexyl ring, which is further connected to an acetamide moiety.
Preparation Methods
The synthesis of Acetamide, N-[1-(difluoroamino)cyclohexyl]- involves several steps, typically starting with the preparation of the cyclohexylamine derivative. The difluoroamino group is introduced through a fluorination reaction, often using reagents such as difluoramine or fluorinating agents under controlled conditions . The final step involves the acylation of the difluoroamino-cyclohexylamine with acetic anhydride or acetyl chloride to form the desired acetamide compound.
Chemical Reactions Analysis
Acetamide, N-[1-(difluoroamino)cyclohexyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like or , leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as or , resulting in the formation of amines or alcohols.
Scientific Research Applications
Acetamide, N-[1-(difluoroamino)cyclohexyl]- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of Acetamide, N-[1-(difluoroamino)cyclohexyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroamino group plays a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition , receptor antagonism , or signal transduction modulation .
Comparison with Similar Compounds
Acetamide, N-[1-(difluoroamino)cyclohexyl]- can be compared with other similar compounds, such as:
N,N-Dimethylacetamide (DMA): Unlike Acetamide, N-[1-(difluoroamino)cyclohexyl]-, DMA is more widely used as a solvent and is not prepared from acetamide.
Fluoroacetamide: This compound contains a fluorine atom attached to the acetamide moiety, but lacks the cyclohexyl ring and difluoroamino group.
Cyclohexylamine derivatives: These compounds share the cyclohexylamine core but differ in the functional groups attached, leading to variations in their chemical and biological properties.
Properties
CAS No. |
647034-56-8 |
|---|---|
Molecular Formula |
C8H14F2N2O |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
N-[1-(difluoroamino)cyclohexyl]acetamide |
InChI |
InChI=1S/C8H14F2N2O/c1-7(13)11-8(12(9)10)5-3-2-4-6-8/h2-6H2,1H3,(H,11,13) |
InChI Key |
HGCVBIIBYIUSKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1(CCCCC1)N(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-N-[2-chloro-5-(2-phenylethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12591818.png)





![1,4-Dimethyl-2,3,5,6-tetraphenylbicyclo[2.2.1]heptan-7-one](/img/structure/B12591856.png)
![N-(3-ethoxypropyl)-2-[(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12591870.png)
![N~1~-Benzyl-N~2~-[1-(naphthalen-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B12591887.png)

![Germane, dichlorobis[2,4,6-tris(trifluoromethyl)phenyl]-](/img/structure/B12591905.png)
![2,6-DI-Tert-butyl-4-[3-(octadecylamino)propyl]phenol](/img/structure/B12591912.png)
![1H-Indene, 1-[bis(4-methylphenyl)methylene]-](/img/structure/B12591915.png)

